molecular formula C12H15NO B1355207 Cyclohexyl(pyridin-3-yl)methanone CAS No. 60148-00-7

Cyclohexyl(pyridin-3-yl)methanone

Cat. No. B1355207
CAS RN: 60148-00-7
M. Wt: 189.25 g/mol
InChI Key: SDAFBHAGZHYODJ-UHFFFAOYSA-N
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Description

Cyclohexyl(pyridin-3-yl)methanone is a chemical compound with the molecular formula C12H15NO . It is a compound that contains a cyclohexyl group (a six-membered carbon ring) and a pyridin-3-yl group (a nitrogen-containing heterocyclic aromatic ring) attached to a methanone (a carbonyl group) .


Synthesis Analysis

A novel and catalyst-free synthetic pathway to synthesize a series of [4- (4-aryl)-5- (cyclohexylamino)-2- (pyridin-2-yl)furan-3-yl] (pyridin-2-yl)methanones by one-pot cyclocondensation of 1,3-di (pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide has been described .


Molecular Structure Analysis

The molecular structure of Cyclohexyl(pyridin-3-yl)methanone involves a cyclohexyl group, a pyridin-3-yl group, and a methanone group . The exact structural details such as bond lengths and angles would require further experimental studies or computational modeling.


Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclohexyl(pyridin-3-yl)methanone such as melting point, boiling point, density, and refractive index are not available . These properties would need to be determined experimentally.

Scientific Research Applications

Synthesis and Structural Analysis

  • Cyclohexyl(pyridin-3-yl)methanone and its derivatives are synthesized through various chemical reactions, including condensation, cycloaddition, and cyclization processes. These synthetic methods are important for creating a range of compounds with potential applications in different fields. For instance, the synthesis of polysubstituted furans via a novel heterocyclization approach and the synthesis of (aryl/heteroaryl)-(6-(aryl/heteroaryl)pyridin-3-yl)methanones demonstrate the versatility of these compounds (Damavandi et al., 2012), (Addla & Kantevari, 2015).

Biological and Pharmacological Applications

  • Some derivatives of Cyclohexyl(pyridin-3-yl)methanone have shown promise in biological and pharmacological applications. For example, certain compounds exhibit antimicrobial and antioxidant activities, suggesting their potential use in antibacterial and antifungal areas (Rusnac et al., 2020). Additionally, derivatives like Hexahydro-3-phenyl indazol-2-yl(pyridin-4-yl)methanones have demonstrated moderate anti-tubercular activity, comparable to standard drugs (Napoleon et al., 2015).

Advanced Synthesis Techniques

  • Advanced synthesis techniques have been employed to create Cyclohexyl(pyridin-3-yl)methanone derivatives. Techniques such as dipolar cycloaddition reactions, sequential oxonium-olefin-alkyne cyclization, and catalyst-free one-pot synthesis are notable for their efficiency and utility in producing these compounds (Chrovian et al., 2018), (Reddy et al., 2016).

Chemical and Physical Properties

  • The chemical and physical properties of Cyclohexyl(pyridin-3-yl)methanone derivatives have been extensively studied. For instance, crystal and molecular structure analyses provide insights into the arrangement and interactions of these molecules, which is crucial for understanding their potential applications (Lakshminarayana et al., 2009).

Safety And Hazards

The safety and hazards associated with Cyclohexyl(pyridin-3-yl)methanone are not explicitly mentioned in the available literature . It is recommended to handle this compound with appropriate safety measures.

Future Directions

The future directions for research on Cyclohexyl(pyridin-3-yl)methanone could involve exploring its potential biological activities, studying its mechanism of action, and developing efficient synthetic routes for its preparation . Further studies could also focus on determining its physical and chemical properties .

properties

IUPAC Name

cyclohexyl(pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAFBHAGZHYODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484028
Record name Methanone, cyclohexyl-3-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl(pyridin-3-yl)methanone

CAS RN

60148-00-7
Record name Methanone, cyclohexyl-3-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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